molecular formula C20H24N4O5S B2677298 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide CAS No. 1091399-12-0

4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide

Cat. No.: B2677298
CAS No.: 1091399-12-0
M. Wt: 432.5
InChI Key: DLQXSUNZMMQCNG-UHFFFAOYSA-N
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Description

4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide is a synthetic compound designed for research applications, featuring a molecular structure with dual amide functionalities linked by a sulfonamide group. This structure aligns it with the well-documented class of sulfonamides, which are recognized as a key pharmacophore in medicinal chemistry . Sulfonamide derivatives are frequently investigated for their diverse biological activities, which can include antimicrobial and antioxidant properties, as demonstrated by studies on related acetamidosulfonamide compounds . The specific arrangement of its functional groups suggests potential for interaction with enzymatic targets. Notably, sulfonamides are known to act as inhibitors for enzymes such as carbonic anhydrase, which plays a role in critical physiological processes . The presence of the ethylbenzamide linker may influence the compound's physicochemical properties and its ability to engage with biological targets. Researchers may find this compound valuable for probing structure-activity relationships (SAR), developing quantitative structure-activity relationship (QSAR) models, or as a synthetic intermediate for further chemical exploration . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-acetamido-N-[2-[[4-(propanoylamino)phenyl]sulfonylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5S/c1-3-19(26)24-17-8-10-18(11-9-17)30(28,29)22-13-12-21-20(27)15-4-6-16(7-5-15)23-14(2)25/h4-11,22H,3,12-13H2,1-2H3,(H,21,27)(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQXSUNZMMQCNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzamide core, followed by the introduction of the acetamido and propionamido groups through amide bond formation reactions. The phenylsulfonamido group is then introduced via sulfonation reactions. Each step requires specific reagents and conditions, such as the use of acetic anhydride for acetylation and propionyl chloride for propionylation, under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used under various conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

Table 1: Key Structural and Physical Properties
Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Melting Point (°C) Yield (%) Purity (%)
Target Compound 4-Acetamido, ethyl sulfonamide, 4-propionamido ~432.5* N/A N/A N/A
N-Acetylprocainamide (4-Acetamido-N-(2-diethylaminoethyl)benzamide) Diethylaminoethyl group 293.4 812 (Reference ID) N/A >95
Rip-B (N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide) 3,4-Dimethoxyphenethyl 285.3 90 80 N/A
TG7-205 (N-(2-(1H-Indol-1-yl)ethyl)-4-(diethylamino)benzamide) Diethylamino, indole 336 N/A N/A 95–98
TG7-157 (3-Fluoro-4-(2-fluorobenzamido)-N-(2-(2-methylindol-1-yl)ethyl)benzamide) Fluorinated benzamide, methylindole 434 N/A N/A 95–98

*Calculated based on molecular formula (C₂₀H₂₄N₄O₅S).

Key Observations :

  • The target compound’s sulfonamide linker distinguishes it from analogs like N-Acetylprocainamide (amine linker) and TG7-205 (indole substituent).
  • Molecular weight : The target is heavier (~432.5 g/mol) than most analogs, likely due to the sulfonamide and propionamido groups.
  • Synthesis yields : Rip-B (80% yield) demonstrates efficient synthesis compared to Rip-D (34% yield), highlighting the impact of substituent reactivity .

Pharmacological and Biotransformation Insights

  • N-Acetylprocainamide: A metabolite of procainamide with antiarrhythmic properties but reduced cardiotoxicity. Its diethylaminoethyl group enhances solubility and bioavailability .
  • Sulfonamide-Containing Analogs: Sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase), suggesting the target compound may share similar mechanisms .
  • Biotransformation : Compounds like 4-Acetamido-N-(2-hydroxymethyl-6-methylphenyl)benzamide undergo hydroxylation, indicating metabolic pathways that may apply to the target compound .

NMR and Spectral Data

Table 2: Representative NMR Shifts (1H, ppm)
Compound Key Peaks Reference
Rip-B δ 7.8 (benzamide NH), δ 3.8 (OCH₃) [1]
TG7-227 δ 7.5 (aromatic H), δ 2.9 (N-CH₂) [2]
N-Acetylprocainamide δ 2.3 (COCH₃), δ 3.2 (N-CH₂-CH₂) [10]

The target compound’s NMR would likely show:

  • δ 7.5–8.0 (aromatic protons), δ 2.1–2.5 (acetamido and propionamido CH₃), δ 3.5–4.0 (sulfonamide NH and CH₂).

Biological Activity

4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of an acetamido group and a sulfonamide moiety. Its molecular formula is C19H24N4O3SC_{19}H_{24}N_{4}O_{3}S, with a molecular weight of approximately 396.48 g/mol. The structural uniqueness contributes to its interaction with various biological targets.

The biological activity of 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide primarily involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting normal enzymatic functions.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammatory responses by modulating cytokine production.
  • Antitumor Activity : Some research indicates potential efficacy against certain cancer cell lines, possibly through apoptosis induction.

Biological Activity Data

Biological Activity Observed Effects Reference
Enzyme InhibitionReduced activity of target enzymes
Anti-inflammatoryDecreased cytokine levels in vitro
AntitumorInduced apoptosis in cancer cell lines

Case Studies and Research Findings

  • Antitumor Activity :
    • A study evaluated the effects of 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide on human prostate cancer cells (PC-3). The compound demonstrated significant cytotoxicity, with IC50 values indicating potent antitumor effects at low micromolar concentrations. The mechanism was linked to the induction of apoptosis through modulation of the apoptotic pathway involving caspases .
  • Anti-inflammatory Properties :
    • In a model of inflammation, the compound was shown to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was attributed to the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses .
  • Enzyme Interaction Studies :
    • The compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. Results indicated that it could effectively inhibit enzymes like COX-2, which plays a role in inflammation and pain pathways, suggesting potential use as an anti-inflammatory agent .

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